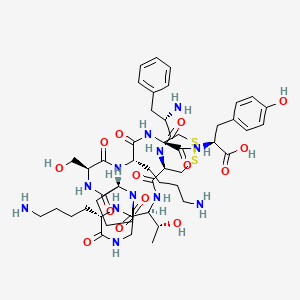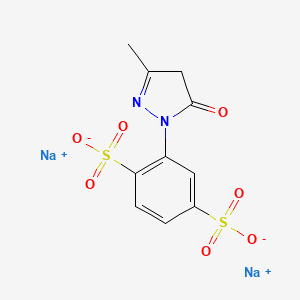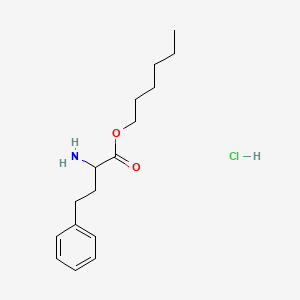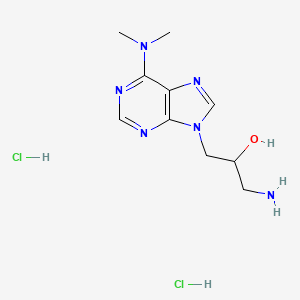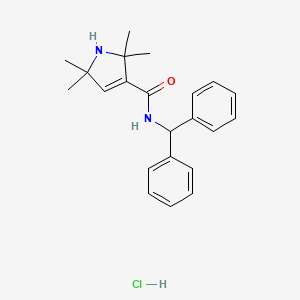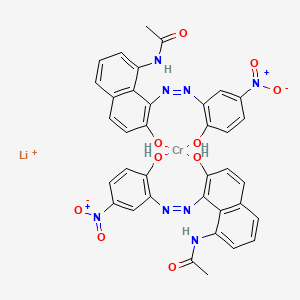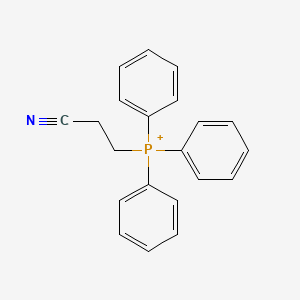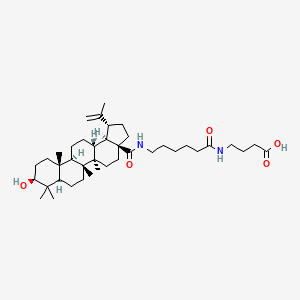
N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoyl)-4-aminobutyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoyl)-4-aminobutyric acid is a complex organic compound that belongs to the class of pentacyclic triterpenoids. This compound is derived from betulinic acid, which is known for its various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoyl)-4-aminobutyric acid typically involves multiple steps starting from betulinic acid. The key steps include:
Activation of Betulinic Acid: Betulinic acid is first activated by converting it into its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acyl chloride derivative is then reacted with 6-aminohexanoic acid in the presence of a base such as triethylamine (TEA) to form the intermediate N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoic acid.
Coupling Reaction: The intermediate is further coupled with 4-aminobutyric acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoyl)-4-aminobutyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3beta position can be oxidized to form a ketone.
Reduction: The double bond in the lupane skeleton can be reduced to form a saturated derivative.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like Jones reagent (CrO₃ in H₂SO₄) or PCC (Pyridinium chlorochromate) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 3-keto derivatives.
Reduction: Formation of saturated lupane derivatives.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoyl)-4-aminobutyric acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various bioactive molecules.
Biology: Studied for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-viral properties.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoyl)-4-aminobutyric acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in inflammation and cancer progression.
Pathways: It modulates signaling pathways such as NF-κB and MAPK, leading to the inhibition of pro-inflammatory cytokines and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Betulinic Acid: The parent compound with similar biological activities.
Ursolic Acid: Another pentacyclic triterpenoid with anti-inflammatory and anti-cancer properties.
Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.
Uniqueness
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoyl)-4-aminobutyric acid is unique due to its specific structural modifications that enhance its biological activity and specificity compared to its parent compound, betulinic acid .
特性
CAS番号 |
150840-72-5 |
|---|---|
分子式 |
C40H66N2O5 |
分子量 |
655.0 g/mol |
IUPAC名 |
4-[6-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]hexanoylamino]butanoic acid |
InChI |
InChI=1S/C40H66N2O5/c1-26(2)27-16-21-40(35(47)42-24-10-8-9-12-32(44)41-25-11-13-33(45)46)23-22-38(6)28(34(27)40)14-15-30-37(5)19-18-31(43)36(3,4)29(37)17-20-39(30,38)7/h27-31,34,43H,1,8-25H2,2-7H3,(H,41,44)(H,42,47)(H,45,46)/t27-,28+,29-,30+,31-,34+,37-,38+,39+,40-/m0/s1 |
InChIキー |
OMZJXSYZKMQYMJ-KUFQZFQGSA-N |
異性体SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCC(=O)NCCCC(=O)O |
正規SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCC(=O)NCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




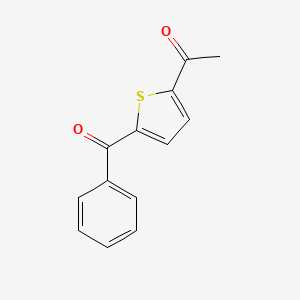


![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12760508.png)
